molecular formula C15H16N2 B14670661 N-methyl-N-[(4-phenylphenyl)methylideneamino]methanamine CAS No. 41467-98-5

N-methyl-N-[(4-phenylphenyl)methylideneamino]methanamine

Katalognummer: B14670661
CAS-Nummer: 41467-98-5
Molekulargewicht: 224.30 g/mol
InChI-Schlüssel: DCXMSQUKORQXBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-methyl-N-[(4-phenylphenyl)methylideneamino]methanamine is an organic compound that belongs to the class of amines It is characterized by the presence of a methyl group attached to the nitrogen atom, along with a phenyl group and a benzylideneamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(4-phenylphenyl)methylideneamino]methanamine typically involves the reaction of N-methylamine with 4-phenylbenzaldehyde. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the imine bond. The reaction can be represented as follows:

N-methylamine+4-phenylbenzaldehydeThis compound\text{N-methylamine} + \text{4-phenylbenzaldehyde} \rightarrow \text{this compound} N-methylamine+4-phenylbenzaldehyde→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of solvents and catalysts can enhance the yield and purity of the final product. The reaction mixture is typically subjected to purification processes such as distillation or crystallization to isolate the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions

N-methyl-N-[(4-phenylphenyl)methylideneamino]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenating agents or other electrophiles can be used to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-methyl-N-[(4-phenylphenyl)methylidene

Eigenschaften

CAS-Nummer

41467-98-5

Molekularformel

C15H16N2

Molekulargewicht

224.30 g/mol

IUPAC-Name

N-methyl-N-[(4-phenylphenyl)methylideneamino]methanamine

InChI

InChI=1S/C15H16N2/c1-17(2)16-12-13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-12H,1-2H3

InChI-Schlüssel

DCXMSQUKORQXBM-UHFFFAOYSA-N

Kanonische SMILES

CN(C)N=CC1=CC=C(C=C1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.